molecular formula C14H18N4O3 B15154998 Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B15154998
M. Wt: 290.32 g/mol
InChI Key: PCUPJDDYUGRDSH-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with a diethylamino group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[6-(dimethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate
  • Methyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C14H18N4O3/c1-4-18(5-2)11-8-7-10(9-15-11)12-16-13(21-17-12)14(19)20-6-3/h7-9H,4-6H2,1-3H3

InChI Key

PCUPJDDYUGRDSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)C(=O)OCC

Origin of Product

United States

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